

optimizing YL-0919 dosage to minimize off-target effects

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Compound of Interest

Compound Name: YL-1-9

Cat. No.: B15583647

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Technical Support Center: YL-0919

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of YL-0919 to minimize potential side effects and achieve desired therapeutic outcomes in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and what are its primary molecular targets?

A1: YL-0919, also known as hypidone, is an investigational antidepressant agent. It has a multi-target profile, acting as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the serotonin 1A (5-HT_{1A}) receptor, and a full agonist of the serotonin 6 (5-HT₆) receptor.^{[1][2]} Additionally, it has been shown to be an agonist of the sigma-1 receptor.^{[3][4][5]}

Q2: What are the potential therapeutic applications of YL-0919?

A2: Preclinical studies suggest that YL-0919 has antidepressant, anxiolytic (anti-anxiety), and anti-PTSD (Post-Traumatic Stress Disorder) effects.^{[2][6][7][8][9]} It is being developed for the treatment of major depressive disorder.^[1]

Q3: What are the expected "off-target" effects of YL-0919?

A3: For YL-0919, it is more appropriate to consider potential side effects related to its mechanism of action rather than traditional off-target effects. As an SSRI and 5-HT_{1A} receptor

agonist, potential side effects could include those commonly associated with these drug classes, such as nausea, dizziness, or insomnia. However, one preclinical study noted that at effective antidepressant doses, YL-0919 did not cause significant sexual dysfunction, a common side effect of many SSRIs.[10]

Q4: What is a good starting dose for in vivo experiments with YL-0919?

A4: Based on published preclinical studies in rodents, effective oral doses for antidepressant and anxiolytic-like effects typically range from 1.25 mg/kg to 5 mg/kg.[6][7][11] For monkeys, an effective oral dose of 1.2 mg/kg has been reported.[12] However, it is crucial to perform a dose-response study in your specific experimental model to determine the optimal dose.

Q5: How should I prepare YL-0919 for administration?

A5: In many preclinical studies, YL-0919 hydrochloride is dissolved in saline or distilled water for oral gavage.[1] For in vitro assays, it can be dissolved in DMSO to create a stock solution.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Lack of therapeutic effect at a previously reported dose.	<ul style="list-style-type: none">- Animal model variability: Differences in species, strain, age, or sex of the animals can affect drug response.- Experimental conditions: Variations in stress models, behavioral testing paradigms, or environmental factors can influence outcomes.- Drug administration: Improper dosing, route of administration, or formulation issues.	<ul style="list-style-type: none">- Perform a dose-response study: Test a range of doses (e.g., 0.5 mg/kg to 10 mg/kg) to determine the optimal dose for your specific model and endpoint.- Verify experimental setup: Ensure that your experimental protocols are consistent with established and validated methods.- Check drug preparation: Confirm the correct weighing, dissolution, and administration of YL-0919.
Observation of adverse effects (e.g., sedation, hyperactivity).	<ul style="list-style-type: none">- Dose is too high: The observed effects may be due to exaggerated pharmacology or toxicity at the administered dose.- Mechanism-based side effects: The effects may be inherent to the modulation of serotonin or sigma-1 receptors.	<ul style="list-style-type: none">- Reduce the dose: If adverse effects are observed, lower the dose and conduct a dose-response study to find a dose with a better therapeutic window.- Monitor for common SSRI/5-HT1A agonist side effects: Be aware of potential side effects such as changes in appetite, sleep patterns, or gastrointestinal issues.
Inconsistent results between experiments.	<ul style="list-style-type: none">- Variability in animal behavior: Individual differences in animal behavior can lead to variability in results.- Lack of habituation: Insufficient acclimatization of animals to the testing environment can increase stress and variability.- Experimenter bias: Unblinded experimenters may	<ul style="list-style-type: none">- Increase sample size: A larger number of animals per group can help to overcome individual variability.- Ensure proper habituation: Allow sufficient time for animals to acclimate to the testing room and apparatus.- Blind the experiment: The experimenter administering the drug and

inadvertently influence animal behavior.

scoring the behavior should be unaware of the treatment groups.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of YL-0919

Target	Assay Type	Species	Ki (nM)	IC50 (nM)	Efficacy
Serotonin Transporter (SERT)	[3H]-Citalopram Binding	Rat	0.72 ± 0.10	-	-
5-HT1A Receptor	[3H]-8-OH-DPAT Binding	Rat	0.19 ± 0.02	-	-
SERT	5-HT Uptake Inhibition	hSERT-HEK293 cells	-	1.93 ± 0.18	-
SERT	5-HT Uptake Inhibition	Rat Frontal Cortex	-	1.78 ± 0.34	-
5-HT1A Receptor	[35S]-GTPγS Binding	Rat Hippocampus	-	EC50: 1.20 ± 0.21	85.11% ± 9.70% (relative to 8-OH-DPAT)

Data extracted from a study by Chen et al.[6]

Table 2: Effective Doses of YL-0919 in Preclinical Behavioral Models

Animal Model	Species	Behavioral Test	Effective Dose Range (oral)	Observed Effect	Reference
Chronic Unpredictable Stress	Rat	Sucrose Preference Test	1.25 - 2.5 mg/kg	Increased sucrose preference	[6]
Chronic Unpredictable Stress	Rat	Novelty-Suppressed Feeding	1.25 - 2.5 mg/kg	Decreased latency to feed	[6]
Chronic Unpredictable Stress	Rat	Elevated Plus Maze	1.25 - 2.5 mg/kg	Increased time in open arms	[6]
Time-Dependent Sensitization (PTSD model)	Rat	Contextual Fear Test	1.25 - 2.5 mg/kg	Reduced freezing response	[2]
Inescapable Foot Shock (PTSD model)	Mouse	Elevated Plus Maze	1.25 - 2.5 mg/kg	Increased open arm entries	
Normal	Mouse	Tail Suspension Test	1.25 - 5 mg/kg	Decreased immobility time	
Normal	Rat	Forced Swim Test	1.25 - 5 mg/kg	Decreased immobility time	
Chronic Unpredictable Stress	Cynomolgus Monkey	Behavioral Observation	1.2 mg/kg	Reversal of depression-like behaviors	[12]

Experimental Protocols

Protocol 1: Assessing Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice

- Apparatus: A transparent glass cylinder (20 cm height, 12 cm diameter) filled with water (25°C) to a depth of 10 cm.
- Procedure:
 1. Administer YL-0919 or vehicle orally (p.o.) to mice.
 2. After a pre-treatment period (e.g., 60 minutes), gently place each mouse into the cylinder.
 3. Record the session for 6 minutes.
 4. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
- Data Analysis: Compare the mean immobility time between the YL-0919 treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Evaluating Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) in Rats

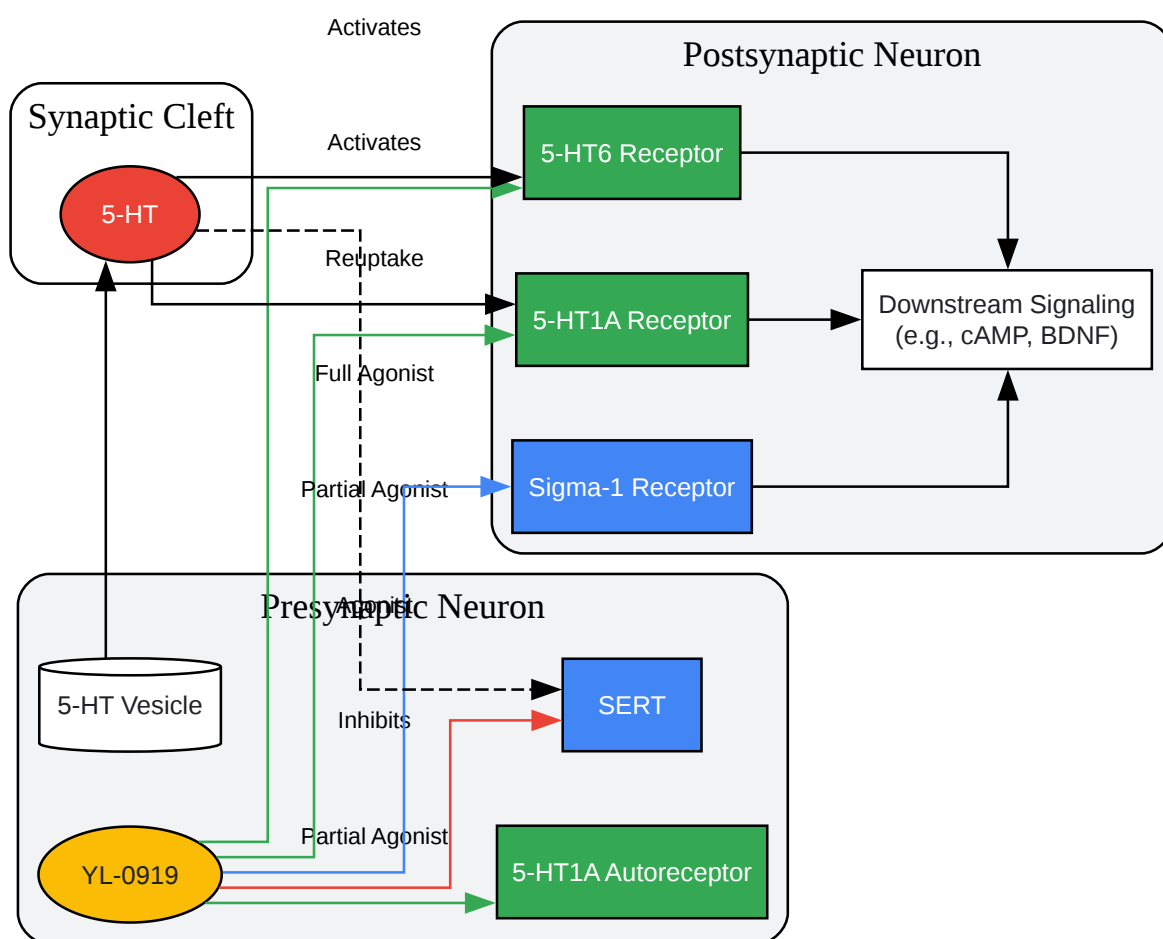
- Apparatus: A plus-shaped maze with two open arms and two closed arms (of equal size), elevated from the floor.
- Procedure:
 1. Administer YL-0919 or vehicle orally to rats.
 2. After a pre-treatment period (e.g., 60 minutes), place the rat in the center of the maze, facing an open arm.
 3. Allow the rat to explore the maze for 5 minutes.

4. Record the session using a video tracking system.
- **Data Analysis:** Measure the time spent in the open arms and the number of entries into the open arms. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the YL-0919 treated groups compared to the vehicle control is indicative of an anxiolytic-like effect.

Protocol 3: In Vitro Serotonin Reuptake Inhibition Assay

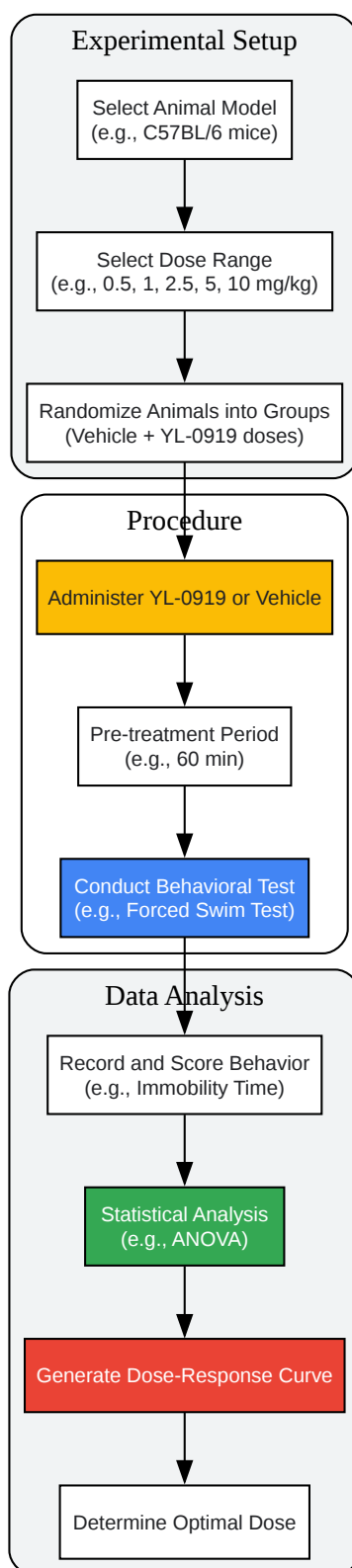
- **Materials:** HEK293 cells stably expressing the human serotonin transporter (hSERT), [3H]-serotonin, appropriate buffers, and a scintillation counter.
- **Procedure:**
 1. Plate the hSERT-HEK293 cells in a 96-well plate.
 2. Pre-incubate the cells with various concentrations of YL-0919 or a reference inhibitor (e.g., fluoxetine) for a specified time (e.g., 20 minutes) at 37°C.
 3. Initiate serotonin uptake by adding [3H]-serotonin to each well.
 4. Incubate for a short period (e.g., 10 minutes) at 37°C.
 5. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
 6. Lyse the cells and measure the amount of [3H]-serotonin taken up using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition of serotonin uptake against the concentration of YL-0919 to determine the IC50 value.

Visualizations



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Caption: Mechanism of action of YL-0919.



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Caption: Workflow for an in vivo dose-response study.

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